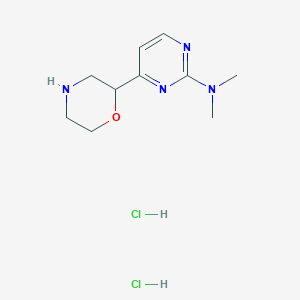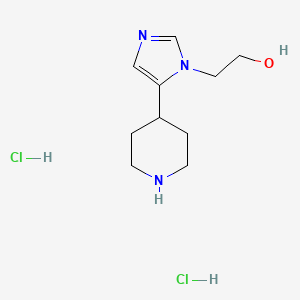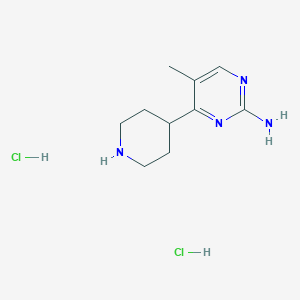![molecular formula C16H23BN2O3 B1402736 2-(Tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine CAS No. 2096998-69-3](/img/structure/B1402736.png)
2-(Tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine
Vue d'ensemble
Description
The compound is a boronic ester, which are commonly used in organic synthesis due to their stability and versatility . They are often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of similar compounds shows the presence of a boronic ester group attached to a carbon atom . This group consists of a boron atom bonded to two oxygen atoms and a carbon atom .Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions . They can also participate in homologation reactions, conjugate additions, and reductions .Physical And Chemical Properties Analysis
Boronic esters are typically stable and can be stored for extended periods . They are usually solids at room temperature .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds : It serves as an intermediate in the synthesis of various biologically active compounds, such as crizotinib. For instance, D. Kong et al. (2016) highlighted the synthesis of a similar compound, which is crucial in the production of crizotinib, an anticancer drug (Kong et al., 2016).
Development of Novel Organic Compounds : Research led by O. Lever et al. (1993) demonstrated the regioselective metalation of a related oxazolo[4, 5-b]pyridine system, leading to the formation of various 7-substituted derivatives, expanding the scope of organic synthesis (Lever et al., 1993).
Structural and Conformational Analysis : W. Ye et al. (2021) conducted a study on a similar tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, providing insights into the crystal structure and conformational properties of such compounds. This research contributes to the understanding of molecular structures and their physicochemical features (Ye et al., 2021).
Application in Suzuki Coupling Reactions : Research such as that by Paul A. Bethel et al. (2012) has explored the optimized synthesis of pyrazolo[1,5-a]pyridines via Suzuki coupling, a method relevant for creating medicinally important compounds. This demonstrates the compound's role in facilitating crucial chemical reactions (Bethel et al., 2012).
Luminescent Property Studies : A study by A. O. Eseola et al. (2011) on oxazole-based heterocycles, including similar compounds, revealed their photoluminescent efficiencies and potential applications in optoelectronic devices (Eseola et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-tert-butyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O3/c1-14(2,3)13-19-11-9-18-8-10(12(11)20-13)17-21-15(4,5)16(6,7)22-17/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTVNLJNJHGIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2OC(=N3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117882 | |
| Record name | Oxazolo[4,5-c]pyridine, 2-(1,1-dimethylethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine | |
CAS RN |
2096998-69-3 | |
| Record name | Oxazolo[4,5-c]pyridine, 2-(1,1-dimethylethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096998-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolo[4,5-c]pyridine, 2-(1,1-dimethylethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402662.png)
![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1402663.png)


![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile](/img/structure/B1402668.png)
![4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile](/img/structure/B1402671.png)


![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1402675.png)
